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Compound of Interest

Compound Name: Docosahexaenoyl glycine

Cat. No.: B15569692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Docosahexaenoyl glycine (DHA-Gly) as

a ligand for the G protein-coupled receptor 55 (GPR55). It includes experimental data on its

performance relative to other molecules and detailed methodologies for key validation assays.

Executive Summary
Docosahexaenoyl glycine (DHA-Gly), an endogenous N-acyl amino acid, has been identified

as a novel inverse agonist of GPR55. This finding positions GPR55 as a potential therapeutic

target for conditions where modulation of its activity by DHA-Gly could be beneficial. This guide

summarizes the current evidence, compares the activity of DHA-Gly with other known GPR55

ligands, and provides detailed experimental protocols to facilitate further research in this area.

A structurally similar compound, N-docosahexaenoyl dopamine (DHA-DA), has been shown to

act as a GPR55 agonist, highlighting the nuanced structure-activity relationships of DHA

derivatives at this receptor.

Data Presentation: Comparative Ligand Activity at
GPR55
The following table summarizes the functional potency of DHA-Gly and other key ligands at the

GPR55 receptor. This data is compiled from various studies employing different functional

assays.
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Compound
Name

Compound
Type

Assay Type Cell Line
Potency
(IC50/EC50)

Reference

Docosahexae

noyl glycine

(DHA-Gly)

Inverse

Agonist

FAAH

Inhibition

Recombinant

Human

35.35 ± 1.82

µM
[1]

N-

Arachidonoyl

glycine (NA-

Gly)

Agonist

Calcium

Mobilization,

MAPK

Activity

HAGPR55/C

HO
- [2]

N-

Docosahexae

noyl

dopamine

(DHA-DA)

Agonist
Cytotoxicity

(MTT Assay)
PC12

EC50 in the

range of 6–80

µM

[3][4]

L-α-

lysophosphati

dylinositol

(LPI)

Endogenous

Agonist

ERK

Activation
HEK293

~30 nM (2-

arachidonoyl-

LPI)

[5]

AM251 Agonist
β-arrestin

Recruitment
U2OS

EC50 = 9.6

µM
[6][7]

SR141716A

(Rimonabant)
Agonist

β-arrestin

Recruitment
U2OS

EC50 = 3.9

µM
[6][7]

ML193 Antagonist
β-arrestin

Trafficking
U2OS

IC50 = 0.22 ±

0.03 µM
[8]

ML192 Antagonist
β-arrestin

Trafficking
U2OS

IC50 = 0.70 ±

0.05 µM
[8]

ML191 Antagonist
β-arrestin

Trafficking
U2OS

IC50 = 1.08 ±

0.03 µM
[8]
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GPR55 is known to couple to several G protein subtypes, primarily Gαq, Gα12, and Gα13,

leading to the activation of distinct downstream signaling cascades. The activation of these

pathways can be assessed to functionally characterize ligand activity.
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Caption: GPR55 Signaling Pathways.

Experimental Protocols
Detailed methodologies for key assays used to validate GPR55 as a target are provided below.

Bioluminescence Resonance Energy Transfer (BRET)
Assay for G Protein Activation
This assay is used to measure the interaction between GPR55 and its coupled G proteins upon

ligand binding.

Principle: BRET is a proximity-based assay that measures protein-protein interactions. A

Renilla luciferase (Rluc) is fused to the Gα subunit (donor) and a green fluorescent protein

(GFP) is fused to the Gγ subunit (acceptor). Upon G protein activation and dissociation, the

distance between Rluc and GFP changes, leading to a change in the BRET signal.
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Protocol Outline:

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for

GPR55, Gα-Rluc, Gβ, and GFP-Gγ.

Cell Plating: Transfected cells are plated into 96-well microplates.

Ligand Treatment: Cells are treated with varying concentrations of the test compound (e.g.,

DHA-Gly).

Substrate Addition: The luciferase substrate, coelenterazine h, is added to each well.

Signal Detection: The luminescence signals from both Rluc (donor) and GFP (acceptor) are

measured using a plate reader equipped with the appropriate filters.

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor

emission. A change in the BRET ratio upon ligand treatment indicates G protein activation or

inhibition.
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Caption: BRET Assay Workflow.

AlphaScreen® SureFire® Assay for ERK1/2
Phosphorylation
This assay quantifies the phosphorylation of ERK1/2, a downstream effector of GPR55

signaling.

Principle: The AlphaScreen® SureFire® assay is a bead-based immunoassay. One bead is

coated with an antibody that captures total ERK1/2, and another bead is coated with an

antibody that specifically recognizes phosphorylated ERK1/2 (p-ERK). In the presence of p-

ERK, the beads are brought into close proximity, and a photosensitizer on the donor bead
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generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent

signal.

Protocol Outline:

Cell Culture and Plating: HEK293 cells stably expressing GPR55 are plated in a 96-well

plate and serum-starved overnight.

Ligand Stimulation: Cells are treated with the test compound for a specified time (e.g., 5-30

minutes).

Cell Lysis: The culture medium is removed, and cells are lysed to release intracellular

proteins.

Assay Reaction: The cell lysate is transferred to a 384-well plate, and the AlphaScreen®

acceptor and donor beads are added.

Incubation: The plate is incubated in the dark at room temperature for 2 hours.

Signal Detection: The chemiluminescent signal is read on an EnSpire® or other Alpha-

enabled plate reader.

Data Analysis: The signal is proportional to the amount of p-ERK1/2 in the sample.

β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor.

Principle: Several technologies can be used, such as the PathHunter® assay. In this system,

GPR55 is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger,

inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and β-

arrestin recruitment, the two enzyme fragments complement each other to form an active β-

galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol Outline:

Cell Culture: Use a stable cell line co-expressing the GPR55-ProLink and β-arrestin-Enzyme

Acceptor fusion proteins.
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Cell Plating: Plate the cells in a 384-well assay plate.

Ligand Addition: Add the test compound to the wells.

Incubation: Incubate the plate at 37°C for 90 minutes.

Detection: Add the detection reagent containing the β-galactosidase substrate.

Incubation: Incubate at room temperature for 60 minutes.

Signal Measurement: Read the chemiluminescent signal using a plate reader.

Logical Relationship of Evidence
The validation of GPR55 as a target for DHA-Gly is supported by a logical flow of experimental

evidence.

Hypothesis:
DHA-Gly interacts with GPR55

Functional Assays

BRET Assay:
Demonstrates inverse agonism at the

level of G protein coupling

SRE-Luciferase Assay:
Confirms inhibition of downstream

signaling (G12/13 pathway)

Conclusion:
GPR55 is a direct target of DHA-Gly,

which acts as an inverse agonist

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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